molecular formula C19H17N3O4 B2597388 Methyl 4-((5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate CAS No. 891120-89-1

Methyl 4-((5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Cat. No.: B2597388
CAS No.: 891120-89-1
M. Wt: 351.362
InChI Key: BCZUVGQYKVXDDR-UHFFFAOYSA-N
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Description

Methyl 4-((5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is a complex organic compound that features a benzoate ester linked to an oxadiazole ring, which is further substituted with a dimethylphenyl group

Mechanism of Action

The mode of action of a compound generally involves interaction with its target, leading to a change in the target’s activity. This could involve binding to a receptor, inhibiting an enzyme, or interacting with DNA or RNA .

The compound’s effect on biochemical pathways would depend on its specific target and mode of action. It could potentially affect any pathway in which the target is involved .

Pharmacokinetics refers to how the compound is absorbed, distributed, metabolized, and excreted by the body. Factors such as the compound’s solubility, stability, and the presence of functional groups that can be metabolized can affect its pharmacokinetics .

The result of the compound’s action would be changes at the molecular and cellular level. This could include changes in gene expression, enzyme activity, or cellular signaling .

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These could include temperature, pH, the presence of other substances, and the specific characteristics of the biological environment in which the compound is acting .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate typically involves multiple steps. One common method starts with the preparation of the oxadiazole ring, which can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The dimethylphenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves esterification to form the benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce halogens, alkyl groups, or other functional groups.

Scientific Research Applications

Methyl 4-((5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.

    Biology: The compound can be used in the study of biological pathways and as a probe in biochemical assays.

    Industry: It can be used in the production of polymers, coatings, and other materials with specialized properties.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives and benzoate esters, such as:

  • 4-((5-Phenyl-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate
  • Methyl 4-((5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate

Uniqueness

Methyl 4-((5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)carbamoyl)benzoate is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

methyl 4-[[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4/c1-11-4-5-12(2)15(10-11)17-21-22-19(26-17)20-16(23)13-6-8-14(9-7-13)18(24)25-3/h4-10H,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZUVGQYKVXDDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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